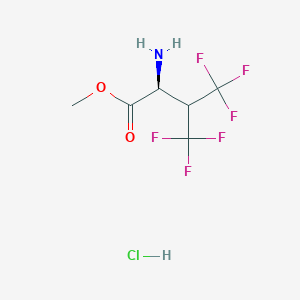

methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride

Description

Methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride is a fluorinated amino ester hydrochloride with the molecular formula C₅H₈ClF₆NO and a molar mass of 247.57 g/mol . Its CAS registry number is 952714-27-1, and it features a stereospecific (2S) configuration. The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical applications as an intermediate .

Properties

IUPAC Name |

methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDJDWCROPWRGJ-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

Amination: The precursor undergoes amination to introduce the amino group.

Esterification: The resulting intermediate is then esterified to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent decomposition.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate exhibit antimicrobial properties. For instance, derivatives of fluorinated amino acids have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .

1.2 Bioisosteric Applications

The trifluoromethyl group in this compound acts as a bioisosteric replacement for hydrogen or methyl groups in amino acids, which can enhance the stability and bioavailability of peptides. This property is particularly useful in the design of peptidomimetics that require increased metabolic stability . The incorporation of such fluorinated amino acids can lead to the development of novel therapeutic agents with improved efficacy.

Peptide Synthesis

2.1 Asymmetric Synthesis

Methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride can be synthesized through asymmetric methods that allow for the production of enantiomerically pure compounds. A notable method involves the alkylation of chiral glycine equivalents with trifluoroethyl iodide under optimized conditions, yielding high purity and yield . This process is crucial for large-scale synthesis in pharmaceutical applications.

2.2 Incorporation into Peptides

The compound can be incorporated into peptides to modify their pharmacological properties. The presence of trifluoromethyl groups can influence the conformation and interaction profiles of peptides, making them more effective in targeting specific biological pathways . This has implications for drug design, particularly in creating peptides that mimic natural substrates or inhibitors.

Research and Development

3.1 Case Studies

Several case studies highlight the successful application of methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride in research:

- Study on Antimicrobial Properties : Research demonstrated that modifications of this compound showed significant activity against various bacterial strains, including MRSA, with minimal cytotoxicity .

- Peptidomimetic Design : A study focused on designing peptidomimetics using this compound as a building block, showcasing its ability to enhance binding affinity to target proteins while maintaining structural integrity .

Mechanism of Action

The mechanism by which methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Compound A : Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Molecular Formula : C₉H₁₅F₃N₂O₂ (estimated).

- Key Features: A dimethyl (-CH(CH₃)₂) group replaces one trifluoromethyl group. The amino group is substituted with a 2,2,2-trifluoroethyl (-CH₂CF₃) moiety. Synthesized via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents under basic conditions .

- Comparison :

- Reduced fluorination compared to the target compound (one -CF₃ vs. two -CF₃ groups).

- The dimethyl group may lower steric hindrance but reduce electronegativity.

Compound B : Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂ (estimated).

- Key Features: Cyclobutane ring replaces the linear butanoate chain. Contains a methylamino (-NHCH₃) substituent. Synthesized via alkylation of a cyclobutane carboxylic acid derivative followed by esterification .

- Comparison: Rigid cyclobutane backbone limits conformational flexibility.

Functional Group Analogues from Pesticide Chemistry

Compound C : Triflusulfuron Methyl Ester

- Molecular Formula : C₁₅H₁₄F₃N₅O₆S.

- Key Features: Sulfonylurea herbicide with a trifluoroethoxy (-OCH₂CF₃) group. Contains a triazine ring, unlike the amino ester backbone of the target compound .

Fluorinated Derivatives from the Pharos Project

Compound D : Ammonium Perfluorooctanesulfonate (C-8)

- Molecular Formula : C₈F₁₇SO₃NH₄.

- Key Features :

- Comparison :

- Linear perfluorinated chain lacks the stereochemical complexity of the target compound.

- Sulfonate group increases water solubility but reduces compatibility with ester-based pharmaceuticals.

Fluorination Impact

- In contrast, Compounds C and D prioritize fluorination for stability in harsh environments (e.g., herbicides, surfactants) rather than chiral specificity .

Biological Activity

Methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

- Chemical Formula : C6H7F6N O2

- Molecular Weight : 239.12 g/mol

- CAS Number : 180980-10-3

- IUPAC Name : Methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride

Structural Characteristics

The compound features multiple fluorine atoms that enhance its lipophilicity and stability, making it an attractive candidate for drug development. The presence of the amino group suggests potential interactions with biological targets such as receptors or enzymes.

Methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride exhibits various biological activities primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways:

- Neurotransmitter Modulation : The compound has been shown to interact with glutamate receptors, potentially influencing excitatory neurotransmission. This modulation may have implications in neurodegenerative diseases where glutamate toxicity is a concern.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential as a novel antibiotic agent.

- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate in a model of excitotoxicity. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to controls. This suggests its potential utility in treating conditions like Alzheimer's disease.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound A | 75 |

| Compound B | 80 |

Case Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. It demonstrated effective inhibition of growth against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the safety profile of methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride. Toxicological studies indicate:

- Acute Toxicity : The compound is classified as toxic if swallowed and can cause skin irritation.

- Safety Precautions : Proper handling procedures should be followed to minimize exposure risks.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

The synthesis of fluorinated amino ester derivatives often involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example, analogous compounds are synthesized by reacting amino acid hydrochlorides with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base at 60°C under nitrogen .- Optimization Tips :

- Use C18 reverse-phase chromatography (acetonitrile/water gradient) for purification to enhance purity .

- Monitor reaction progress via LCMS to identify intermediates and adjust reaction times (e.g., 24–48 hours) .

- Employ inert atmospheres (N₂) to prevent hydrolysis of fluorinated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) in positive ion mode to confirm molecular ion peaks and detect impurities. Retention times can be cross-referenced with synthetic intermediates (e.g., 1.2–1.5 minutes under specific gradients) .

- High-Performance Liquid Chromatography (HPLC) : Apply C18 columns with UV detection (e.g., 210 nm) to quantify purity (>95%) and resolve stereoisomers .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹⁹F NMR to verify trifluoromethyl and trifluoroethyl groups, and ¹H NMR for stereochemical confirmation of the (2S) configuration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hydrolytic stability of the methyl ester moiety under physiological conditions?

- Methodological Answer :

- In Vitro Hydrolysis Assay :

Prepare simulated physiological buffers (e.g., pH 7.4 PBS or SGF/SIF for gastrointestinal stability).

Incubate the compound at 37°C, sampling at intervals (0, 1, 2, 4, 8, 24 hours).

Quench reactions with chilled acetonitrile and analyze via LCMS to monitor ester hydrolysis to the carboxylic acid .

Q. What strategies are effective for resolving data contradictions in structure-activity relationship (SAR) studies involving fluorinated analogs?

- Methodological Answer :

- Comparative SAR : Synthesize and test analogs with systematic substitutions (e.g., replacing trifluoromethyl with methyl or bromophenyl groups) to isolate electronic vs. steric effects. Use computational tools (e.g., DFT calculations) to correlate substituent electronegativity with biological activity .

- Crystallographic Analysis : Resolve conflicting SAR data by obtaining X-ray crystal structures of the compound bound to target proteins (e.g., enzymes or receptors). This clarifies conformational preferences and binding interactions .

Q. How can researchers assess the compound’s metabolic stability in biological matrices?

- Methodological Answer :

- In Vitro Microsomal Assays :

Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor.

Use solid-phase extraction (SPE) with HLB cartridges to isolate metabolites from the matrix .

Analyze metabolites via high-resolution LCMS (e.g., Q-TOF) to identify oxidative defluorination or esterase-mediated hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.